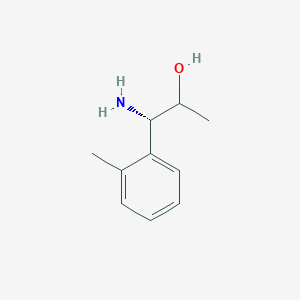
(1S)-1-Amino-1-(O-tolyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(O-tolyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a hydroxyl group, and a tolyl group attached to a propan-2-ol backbone, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(O-tolyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (O-tolyl)acetone and ammonia.
Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the formation of the desired enantiomer.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(O-tolyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (O-tolyl)acetone, while reduction may yield (1S)-1-Amino-1-(O-tolyl)propan-2-amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-Amino-1-(O-tolyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, the compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Industry
In industry, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(O-tolyl)propan-2-OL involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino and hydroxyl groups may form hydrogen bonds or ionic interactions with these targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
(1R)-1-Amino-1-(O-tolyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S)-1-Amino-1-(P-tolyl)propan-2-OL: A compound with a para-tolyl group instead of an ortho-tolyl group.
(1S)-1-Amino-1-(O-tolyl)butan-2-OL: A compound with an extended carbon chain.
Uniqueness
The uniqueness of (1S)-1-Amino-1-(O-tolyl)propan-2-OL lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8?,10-/m1/s1 |
Clave InChI |
KYOUUIAOUIQRGD-LHIURRSHSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H](C(C)O)N |
SMILES canónico |
CC1=CC=CC=C1C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
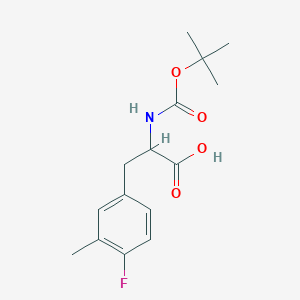
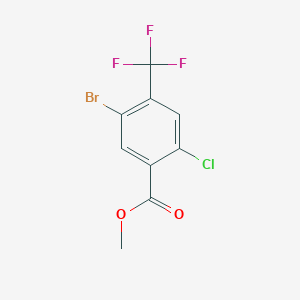

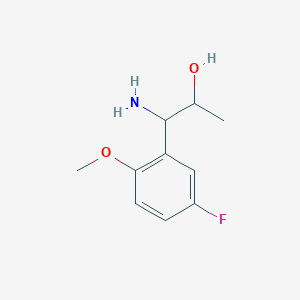
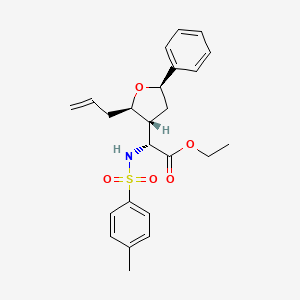
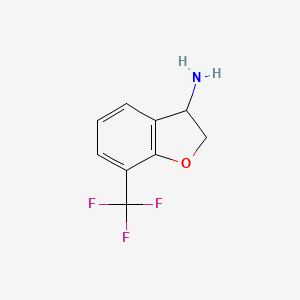
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)

![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)
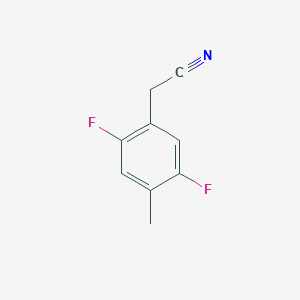
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)

